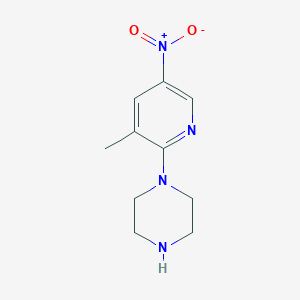

1-(3-Methyl-5-nitropyridin-2-yl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methyl-5-nitropyridin-2-yl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c1-8-6-9(14(15)16)7-12-10(8)13-4-2-11-3-5-13/h6-7,11H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLHJNIWMUZYAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N2CCNCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of the Pyridylpiperazine Scaffold

Reduction Reactions

The most prominent reduction reaction involving the 1-(3-methyl-5-nitropyridin-2-yl)piperazine scaffold is the transformation of the nitro group into an amino group. This conversion dramatically alters the electronic properties of the pyridine (B92270) ring, changing the substituent from a powerful electron-withdrawing group to a strong electron-donating group.

Nitro Group Reduction to Amino Derivatives (e.g., Catalytic Hydrogenation)

The reduction of the 5-nitro group to a 5-amino group is a key transformation, yielding 6-methyl-2-(piperazin-1-yl)pyridin-3-amine. This reaction is commonly and efficiently achieved through catalytic hydrogenation. In a typical procedure, this compound is treated with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. The reaction is generally carried out in a solvent such as methanol (B129727) or ethanol (B145695) at room temperature and can be conducted under a hydrogen atmosphere, often using a balloon or a Parr shaker apparatus. The process is highly effective, leading to the desired amino derivative in high yield. This transformation is a critical step in the synthesis of more complex molecules where the amino group is required for subsequent reactions.

| Reactant | Catalyst | Hydrogen Source | Solvent | Product |

|---|---|---|---|---|

| This compound | Palladium on Carbon (Pd/C) | H₂ gas | Methanol | 6-Methyl-2-(piperazin-1-yl)pyridin-3-amine |

Substitution Reactions

The electron-deficient nature of the pyridine ring in this compound, enhanced by the nitro group, makes it susceptible to nucleophilic substitution reactions.

Nucleophilic Substitution at the Nitro Group

While the nitro group is well-known for activating aromatic rings for nucleophilic substitution of other leaving groups (like halides) at the ortho and para positions, direct substitution of the nitro group itself can also occur under certain conditions. wikipedia.orglibretexts.org Research on 3-R-5-nitropyridines has shown that the non-activated nitro group at the 5-position can be displaced by various nucleophiles. nih.govresearchgate.net In these reactions, anionic oxygen, nitrogen, and sulfur nucleophiles have been successful in substituting the nitro group. nih.govresearchgate.net This reactivity suggests that the C-NO₂ bond in the 3-methyl-5-nitropyridine (B1361628) core can be cleaved by a nucleophilic attack, with the nitrite (B80452) ion (NO₂⁻) acting as the leaving group. The feasibility of this reaction provides a pathway to introduce a variety of functional groups at the 5-position of the pyridine ring, significantly diversifying the potential derivatives of the scaffold.

| Substrate Type | Nucleophile Type | Outcome | Reference |

|---|---|---|---|

| 3-R-5-Nitropyridines | Anionic O-, N-, S-nucleophiles | Substitution of the 5-nitro group | nih.govresearchgate.net |

Other Functional Group Transformations within the Pyridyl and Piperazine (B1678402) Rings

Beyond the reactions involving the nitro group, the this compound molecule offers other sites for chemical modification, primarily at the secondary amine (N-H) of the piperazine ring. This nitrogen atom is nucleophilic and can readily participate in a variety of bond-forming reactions.

Common transformations include:

N-Alkylation: The secondary amine can be alkylated using alkyl halides or other alkylating agents in the presence of a base. This reaction introduces an alkyl group onto the piperazine ring, a common strategy for modifying the compound's steric and electronic properties. To control the mono- versus di-alkylation ratio, protecting group strategies are often employed.

N-Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of an amide bond. This acylation reaction is another method to functionalize the piperazine moiety.

N-Arylation: The piperazine nitrogen can also undergo arylation, typically through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form a new C-N bond with an aryl group.

These transformations of the piperazine ring are fundamental in medicinal chemistry for synthesizing libraries of compounds with diverse substituents, allowing for the fine-tuning of pharmacological properties.

Advanced Spectroscopic and Analytical Characterization of Pyridylpiperazine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and the spatial relationships between them.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift, splitting pattern, and integration of the signals in a ¹H NMR spectrum reveal the electronic environment, the number of neighboring protons, and the relative number of each type of proton, respectively.

For 1-(3-Methyl-5-nitropyridin-2-yl)piperazine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the methyl group, and the piperazine (B1678402) ring.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Protons Assigned |

| 8.78 | Doublet | Pyridine H-6 |

| 8.01 | Doublet | Pyridine H-4 |

| 3.65 | Triplet | Piperazine N-CH₂ (adjacent to pyridine) |

| 3.03 | Triplet | Piperazine N-CH₂ |

| 2.38 | Singlet | Methyl (CH₃) |

| 1.89 | Singlet | Piperazine NH |

This data is based on predicted values and may vary from experimental results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum, allowing for the determination of the number of different carbon environments.

The ¹³C NMR spectrum of this compound would be expected to show signals for each of the carbon atoms in the pyridine ring, the methyl group, and the piperazine ring.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Carbon Atom Assigned |

| 159.2 | Pyridine C-2 |

| 149.3 | Pyridine C-6 |

| 139.5 | Pyridine C-5 |

| 134.1 | Pyridine C-4 |

| 122.9 | Pyridine C-3 |

| 48.9 | Piperazine C (adjacent to pyridine) |

| 45.7 | Piperazine C |

| 16.8 | Methyl C (CH₃) |

This data is based on predicted values and may vary from experimental results.

Nuclear Overhauser Effect Spectroscopy (NOESY NMR) for Regiochemistry Elucidation

Nuclear Overhauser Effect Spectroscopy (NOESY) is an NMR technique that can be used to determine the spatial proximity of atoms within a molecule. This is particularly useful for confirming the regiochemistry of substitution on an aromatic ring. In the case of this compound, a NOESY experiment could definitively confirm the positions of the methyl and nitro groups relative to the piperazine substituent. Specifically, a cross-peak between the protons of the methyl group and the adjacent proton on the pyridine ring (H-4) would be expected.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Phosphorimidoyl Derivatives

Phosphorus-31 NMR (³¹P NMR) is a specialized NMR technique used for the characterization of organophosphorus compounds. If this compound were to be derivatized to form a phosphorimidoyl compound, for example, by reaction with a phosphine, ³¹P NMR would be an essential tool for characterizing the resulting product. The chemical shift in the ³¹P NMR spectrum would be indicative of the electronic environment of the phosphorus atom.

As no specific phosphorimidoyl derivatives of this compound are described in the available literature, no ³¹P NMR data can be presented.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₄N₄O₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for the analysis of polar, thermally labile molecules such as pyridylpiperazine derivatives. frontiersin.org This method typically involves dissolving the analyte in a polar, volatile solvent and pumping it through a fine, heated capillary to which a high voltage is applied. The process generates charged droplets that, upon solvent evaporation, yield gas-phase ions of the analyte with minimal fragmentation. frontiersin.org

For this compound, analysis in positive ion mode is standard due to the basic nitrogen atoms in the piperazine ring, which are readily protonated. researchgate.net The resulting mass spectrum is expected to be dominated by the protonated molecular ion ([M+H]⁺). nih.gov Given the molecular formula C₁₀H₁₄N₄O₂, the expected monoisotopic mass is 222.1117 g/mol , leading to an anticipated [M+H]⁺ ion at an m/z of approximately 223.1195. matrixscientific.com

Tandem mass spectrometry (ESI-MS/MS) can be utilized for further structural confirmation. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. scielo.br The fragmentation patterns are crucial for confirming the connectivity of the molecule and can be useful in distinguishing it from isomers. nih.gov

| Ion | Calculated m/z | Description |

|---|---|---|

| [M+H]⁺ | 223.1195 | Protonated molecular ion (precursor ion for MS/MS). |

| [M+Na]⁺ | 245.1015 | Sodium adduct, sometimes observed depending on sample purity and solvent system. lcms.cz |

Gas Chromatography–Mass Spectrometry (GC-MS) for Structural Elucidation

Gas Chromatography–Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. researchgate.net Prior to analysis, chemical derivatization, such as acylation, may be employed for compounds containing N-H groups to improve volatility and chromatographic peak shape. jfda-online.comresearchgate.net

In the mass spectrometer, electron ionization (EI) is typically used, which bombards the molecule with high-energy electrons (70 eV). nih.gov This hard ionization technique induces extensive and reproducible fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation patterns are invaluable for structural elucidation. researchgate.net

For this compound, the fragmentation is expected to occur at the weakest bonds. Key fragmentation pathways for piperazine derivatives often involve cleavage of the piperazine ring and the bond connecting it to the pyridine ring. nih.govresearchgate.net The presence of the nitro and methyl groups on the pyridine ring will also influence the fragmentation, leading to characteristic ions that help confirm the substitution pattern. researchgate.net

| Characteristic Fragment Ion (m/z) | Proposed Structure/Origin |

|---|---|

| [M]⁺ | Molecular ion peak, which may be weak or absent due to extensive fragmentation. |

| m/z 179 | Loss of a nitro group radical (•NO₂) from the molecular ion. |

| m/z 136 | Ion corresponding to the 3-methyl-5-nitropyridinyl moiety after cleavage of the C-N bond to the piperazine ring. |

| m/z 85 | Ion corresponding to the piperazine ring fragment [C₄H₉N₂]⁺. |

| m/z 56 | A common fragment from the cleavage of the piperazine ring, corresponding to [C₃H₆N]⁺. researchgate.net |

Liquid Chromatography–Mass Spectrometry (LC-MS) for Regioisomer Differentiation

The synthesis of substituted pyridines can often result in the formation of multiple regioisomers, which possess the same mass but differ in the positions of their substituents. nih.gov Differentiating these isomers is a significant analytical challenge, as they cannot be distinguished by mass measurement alone. nih.gov Liquid Chromatography–Mass Spectrometry (LC-MS) is the premier technique for this purpose, combining the separation power of LC with the detection specificity of MS. researchgate.netnih.gov

A suitable reversed-phase liquid chromatography method can separate regioisomers, such as this compound from 1-(5-Methyl-3-nitropyridin-2-yl)piperazine, based on subtle differences in their polarity and interaction with the stationary phase. nih.gov Following chromatographic separation, tandem mass spectrometry (MS/MS) is applied. reddit.com Even if isomers co-elute, they can often be distinguished by generating unique product ion spectra upon fragmentation. lcms.cznih.gov The relative abundances of specific fragment ions can create a distinct fingerprint for each regioisomer, enabling unambiguous identification. nih.gov Partial isotopic labeling can also be employed as a novel method to enable direct product identification via LC-MS without complete chromatographic separation. nih.govchemrxiv.org

| Compound | Hypothetical Retention Time | Key Differentiating MS/MS Fragments |

|---|---|---|

| This compound | t₁ | Unique set of fragment ion intensities resulting from the specific arrangement of substituents. |

| 1-(5-Methyl-3-nitropyridin-2-yl)piperazine | t₂ (t₁ ≠ t₂) | Different fragment ion intensities compared to the 3-methyl-5-nitro isomer due to altered electronic effects influencing bond cleavage. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups within a molecule based on the absorption of infrared radiation, which excites molecular vibrations. nih.gov For this compound, the IR spectrum provides clear evidence for its key structural features.

The presence of the nitro group (NO₂) is confirmed by two strong, characteristic absorption bands: the asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these bands typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. bohrium.comvscht.cz The pyridine ring exhibits characteristic C=C and C=N stretching vibrations within the 1650–1400 cm⁻¹ region. pw.edu.pl Aliphatic C-H stretching from the methyl and piperazine groups will be observed just below 3000 cm⁻¹, while the aromatic C-H stretch from the pyridine ring appears just above 3000 cm⁻¹. vscht.cz The N-H stretching vibration of the secondary amine in the piperazine ring is expected as a moderate band in the 3300-3500 cm⁻¹ region.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Secondary Amine (Piperazine) |

| 3000 - 3100 | C-H Stretch | Aromatic (Pyridine Ring) |

| 2850 - 3000 | C-H Stretch | Aliphatic (Piperazine & Methyl) |

| 1590 - 1620 | C=C and C=N Stretch | Aromatic Ring (Pyridine) pw.edu.pl |

| 1500 - 1550 | N-O Asymmetric Stretch | Nitro Group bohrium.comvscht.cz |

| 1340 - 1380 | N-O Symmetric Stretch | Nitro Group bohrium.comvscht.cz |

| 1100 - 1130 | C-N Stretch | Exocyclic N-C (Pyridine-Piperazine) pw.edu.pl |

Elemental Analysis

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This data is used to confirm the empirical formula, and when combined with molecular weight data from mass spectrometry, it validates the molecular formula. For a pure sample of this compound, the experimentally determined percentages should closely match the theoretical values calculated from its molecular formula, C₁₀H₁₄N₄O₂.

| Element | Molecular Formula | Theoretical Percentage (%) | Hypothetical Experimental Value (%) |

|---|---|---|---|

| Carbon (C) | C₁₀H₁₄N₄O₂ | 54.04 | 54.01 |

| Hydrogen (H) | 6.35 | 6.38 | |

| Nitrogen (N) | 25.21 | 25.18 | |

| Oxygen (O) | 14.40 | (by difference) |

Chromatographic Techniques for Purity and Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively to monitor the progress of chemical reactions, assess the purity of a compound, and determine appropriate solvent systems for larger-scale column chromatography. scientificlabs.co.uknih.gov

For the synthesis of this compound, TLC can be used to track the consumption of the starting materials (e.g., 2-chloro-3-methyl-5-nitropyridine (B1582605) and piperazine) and the formation of the product. thieme.de A small amount of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent), such as a mixture of ethyl acetate (B1210297) and hexane. The components separate based on their differential partitioning between the stationary and mobile phases. The spots are visualized under UV light, where the conjugated pyridine ring of the product and starting material will be visible. The retention factor (Rƒ) for each spot is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A pure compound should ideally yield a single spot.

| Compound | Hypothetical Rƒ Value (1:1 Ethyl Acetate/Hexane) | Visualization Method |

|---|---|---|

| 2-Chloro-3-methyl-5-nitropyridine (Reactant) | ~0.80 | UV Light (254 nm) |

| Piperazine (Reactant) | ~0.05 (streaking) | Staining (e.g., ninhydrin (B49086) or permanganate) |

| This compound (Product) | ~0.45 | UV Light (254 nm) |

Column Chromatography for Purification

Column chromatography is a fundamental purification technique employed in the synthesis of pyridylpiperazine compounds to isolate the target molecule from unreacted starting materials, byproducts, and other impurities. frontiersin.orgnih.govnih.gov The purification process relies on the differential adsorption of the components of a mixture onto a stationary phase as a mobile phase percolates through it.

In the synthesis of pyridylpiperazine derivatives, such as the closely related analog 1-(3-nitropyridin-2-yl)piperazine (B1350711), silica gel is commonly utilized as the stationary phase. frontiersin.org Silica gel, with its polar surface, effectively separates compounds based on their polarity. The selection of the mobile phase, or eluent, is critical for achieving optimal separation. A mixture of solvents is often used to attain a suitable polarity to move the target compound through the column at an appropriate rate. For the purification of 1-(3-nitropyridin-2-yl)piperazine, a mobile phase consisting of chloroform (B151607) and methanol (B129727) in a 90:10 ratio has been successfully employed. frontiersin.org

The progress of the separation is typically monitored using Thin-Layer Chromatography (TLC), which allows for the identification of fractions containing the purified product. frontiersin.org Once the desired fractions are collected, the solvent is evaporated to yield the purified pyridylpiperazine compound. The effectiveness of this purification step is crucial for the accuracy of subsequent spectroscopic analysis and biological evaluations. frontiersin.orgnih.gov

Table 1: Column Chromatography Parameters for Pyridylpiperazine Purification

| Parameter | Description | Source(s) |

|---|---|---|

| Stationary Phase | Silica gel (0.040–0.063 mm) | frontiersin.org |

| Mobile Phase | Chloroform/Methanol | frontiersin.org |

| Solvent Ratio | 90:10 | frontiersin.org |

| Monitoring Method | Thin-Layer Chromatography (TLC) | frontiersin.org |

Radiochemical Purity (RCP) Determination for Labeled Analogs

For pyridylpiperazine compounds developed as radiotracers for imaging or therapeutic applications, determining the radiochemical purity (RCP) is a critical quality control step. nih.gov RCP is defined as the percentage of the total radioactivity in a sample that is present in the desired chemical form. unm.edu The presence of radiochemical impurities can compromise the quality of diagnostic images or lead to unintended radiation exposure to non-target tissues. unm.edu Therefore, regulatory guidelines often recommend the use of two independent chromatographic methods to verify RCP. nih.gov

While specific data on radiolabeled this compound are not detailed in the provided search results, the methodologies used for analogous radiolabeled compounds, such as those labeled with Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac), provide a clear framework for RCP determination. nih.govresearchgate.net The most common methods for this purpose are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), each coupled with a radioactivity detector. nih.gov

High-Performance Liquid Chromatography (HPLC): Radio-HPLC is a highly sensitive and reproducible method that provides excellent resolution of different radiochemical species. nih.gov A reversed-phase octadecyl (C18) column is frequently used as the stationary phase. nih.govnih.gov The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile, run in a gradient or isocratic mode to achieve separation. nih.govnih.gov The eluate passes through a UV detector (to determine chemical purity) and a radioactivity detector connected in series. nih.gov

Thin-Layer Chromatography (TLC): Radio-TLC is a simpler and more rapid method for RCP assessment. nih.gov For instance, instant thin-layer chromatography (ITLC) strips impregnated with silica gel (SG) can be used as the stationary phase. nih.gov A suitable mobile phase is chosen to separate the labeled compound from potential impurities like free radioisotopes. After developing the chromatogram, the distribution of radioactivity on the strip is measured using a radiochromatogram scanner to calculate the percentage of different radioactive species. unm.edu

The validation of these analytical methods is crucial and involves assessing parameters such as specificity, linearity, accuracy, precision, and the limit of quantification (LOQ). nih.govnih.gov

Table 2: Example Chromatographic Systems for Radiochemical Purity (RCP) Determination of Labeled Compounds

| Method | Stationary Phase | Mobile Phase | Application Example | Source(s) |

|---|---|---|---|---|

| HPLC | Octadecyl (C18) column | Acetonitrile/Phosphate buffer | Purity evaluation of a pyridylpiperazine derivative | nih.gov |

| TLC | Silica gel coated plates (60 F254) | Butanol/Acetic acid/Water | Separation of a pyridylpiperazine derivative and its decomposition products | nih.gov |

| TLC | ITLC SG | 0.1 M DTPA (pH 5.5) | RCP of ¹⁷⁷Lu-PSMA-1 | nih.gov |

Computational Chemistry Investigations of Pyridylpiperazines

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand ligand-target interactions at a molecular level.

Ligand-Target Interactions with Enzymes (e.g., Urease)

While specific molecular docking studies for 1-(3-Methyl-5-nitropyridin-2-yl)piperazine against urease have not been detailed in available research, extensive in silico analyses have been conducted on its immediate precursor, 1-(3-nitropyridin-2-yl)piperazine (B1350711), and its derivatives. frontiersin.orgnih.gov These studies provide significant insights into how this class of compounds interacts with the urease active site.

Urease, a nickel-dependent metalloenzyme, is a key target for the treatment of infections caused by pathogens like Helicobacter pylori. frontiersin.org Computational docking of 1-(3-nitropyridin-2-yl)piperazine derivatives has shown that these compounds can effectively bind within the enzyme's active site, interacting with key amino acid residues and the crucial nickel ions. frontiersin.orgnih.gov The interactions typically involve hydrogen bonds and hydrophobic interactions, which stabilize the ligand-enzyme complex and contribute to the inhibition of urease activity. For instance, derivatives of 1-(3-nitropyridin-2-yl)piperazine have demonstrated favorable interactions within the urease active site, leading to potent inhibitory activity. frontiersin.orgnih.gov

Analysis of Binding Energies and Interaction Profiles

The analysis of binding energy is a critical component of molecular docking, providing a quantitative estimate of the binding affinity between a ligand and its target. For the close analog, 1-(3-nitropyridin-2-yl)piperazine, a binding energy of -6.1 kcal/mol against urease has been reported. nih.gov Derivatives of this compound have shown even stronger binding energies, for example, -8.0 kcal/mol and -8.1 kcal/mol for compounds designated as 5b and 7e respectively in one study, which correlates with their potent inhibitory activity (IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM). frontiersin.orgnih.gov In contrast, the standard urease inhibitor, thiourea, exhibited a binding energy of -2.8 kcal/mol. frontiersin.orgnih.gov

The interaction profiles of these pyridylpiperazine derivatives with the urease active site are characterized by specific contacts with amino acid residues that are crucial for catalysis. These interactions often involve the nickel ions in the active site, which is a common feature of many urease inhibitors.

| Compound | Target | Binding Energy (kcal/mol) | Key Interactions/Residues |

| 1-(3-nitropyridin-2-yl)piperazine | Urease | -6.1 | Data not available |

| Derivative 5b | Urease | -8.0 | Favorable interactions with the active site |

| Derivative 7e | Urease | -8.1 | Favorable interactions with the active site |

| Thiourea (Standard) | Urease | -2.8 | Data not available |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique can provide detailed information about the stability of ligand-protein complexes and the conformational changes that may occur upon binding.

Currently, there are no specific molecular dynamics simulation studies available in the scientific literature for this compound. However, MD simulations have been employed to investigate other pyridylpiperazine-based compounds to understand their dynamic behavior and stability within the binding sites of their respective targets, such as efflux pumps in bacteria. researchgate.net

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules. These methods can provide accurate predictions of molecular properties.

Optimized Geometrical Configurations

There are no specific studies reporting the optimized geometrical configurations of this compound using DFT or other quantum chemical methods in the reviewed literature. Such calculations are valuable for understanding the three-dimensional structure of a molecule, which is a prerequisite for accurate molecular docking and other computational studies.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential, with red indicating areas of high electron density (negative potential) and blue representing regions of low electron density (positive potential). Green areas denote neutral potential. researchgate.netnih.gov

For this compound, the MEP analysis would likely highlight the nitro group (-NO2) as a region of high electron density (red), making it susceptible to electrophilic interactions. mdpi.com The nitrogen atoms of the pyridine (B92270) and piperazine (B1678402) rings would also exhibit negative potential. Conversely, the hydrogen atoms of the methyl group and the piperazine ring would be characterized by positive potential (blue), indicating their susceptibility to nucleophilic attack. researchgate.netmdpi.com This analysis is crucial for understanding intermolecular interactions and the compound's binding affinity to biological targets. nih.gov

Illustrative Molecular Electrostatic Potential (MEP) Data

| Molecular Region | Predicted Electrostatic Potential | Color Code | Implied Reactivity |

| Nitro Group (O-N-O) | Highly Negative | Red | Susceptible to electrophilic attack |

| Piperazine Ring (N-H) | Negative around N, Positive around H | Red/Blue | N atoms are nucleophilic, H atoms are electrophilic |

| Pyridine Ring (N) | Negative | Red | Nucleophilic center |

| Methyl Group (C-H) | Positive | Blue | Susceptible to nucleophilic attack |

Note: The data in this table is illustrative and based on theoretical principles for similar molecular structures, as specific published MEP data for this compound is not available.

Global Reactivity Indices

Global reactivity indices, derived from Density Functional Theory (DFT), provide quantitative measures of a molecule's stability and reactivity. researchgate.netnih.govmdpi.com Key indices include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), hardness (η), and softness (σ).

The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower reactivity. researchgate.net Hardness (η = (ELUMO - EHOMO)/2) and softness (σ = 1/η) are measures of a molecule's resistance to change in its electron distribution. Hard molecules have a large energy gap, while soft molecules have a small energy gap. researchgate.net

For this compound, the presence of the electron-withdrawing nitro group and the electron-donating piperazine and methyl groups would influence these indices, suggesting a moderate energy gap and reactivity.

Illustrative Global Reactivity Indices

| Parameter | Symbol | Formula | Illustrative Value (eV) | Interpretation |

| HOMO Energy | EHOMO | - | -6.5 | Electron-donating ability |

| LUMO Energy | ELUMO | - | -2.0 | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 | Chemical reactivity and stability |

| Hardness | η | (ELUMO - EHOMO)/2 | 2.25 | Resistance to deformation |

| Softness | σ | 1/η | 0.44 | Ease of deformation |

Note: The data in this table is illustrative and based on theoretical principles for similar molecular structures, as specific published global reactivity data for this compound is not available.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. wikipedia.orgyoutube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. libretexts.org The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack.

In this compound, the HOMO is expected to be localized primarily on the electron-rich piperazine and pyridine rings, indicating these are the primary sites for electrophilic attack. The LUMO is anticipated to be concentrated around the electron-withdrawing nitro group on the pyridine ring, marking it as the principal site for nucleophilic attack. researchgate.net

Illustrative Frontier Molecular Orbital (FMO) Distribution

| Orbital | Predicted Primary Localization | Implication for Reactivity |

| HOMO | Piperazine and Pyridine Rings | Primary sites for electrophilic attack |

| LUMO | Nitro Group and Pyridine Ring | Primary sites for nucleophilic attack |

Note: The data in this table is illustrative and based on theoretical principles for similar molecular structures, as specific published FMO analysis for this compound is not available.

Nonlinear Optical (NLO) Characteristics

Nonlinear optical (NLO) materials are of interest for their applications in optoelectronics and telecommunications. rsc.orgmdpi.com Molecules with significant NLO properties often possess a "push-pull" electronic structure, with an electron-donating group and an electron-accepting group connected by a π-conjugated system. rsc.orgacs.org

This compound has such a structure: the piperazine moiety acts as an electron donor, the pyridine ring serves as the π-bridge, and the nitro group is a strong electron acceptor. This intramolecular charge transfer from the donor to the acceptor is expected to give rise to a significant first hyperpolarizability (β), a key indicator of second-order NLO activity.

Illustrative Nonlinear Optical (NLO) Properties

| Parameter | Symbol | Illustrative Value (esu) | Significance |

| Dipole Moment | µ | 5.0 D | Measure of charge separation |

| Polarizability | α | 20 x 10-24 | Linear optical response |

| First Hyperpolarizability | β | 30 x 10-30 | Second-order NLO response |

Note: The data in this table is illustrative and based on theoretical principles for similar molecular structures, as specific published NLO data for this compound is not available.

In silico Permeability Predictions

In silico methods are widely used in drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, including its permeability across biological membranes like the gastrointestinal tract. mdpi.comnih.govnih.govuni-sofia.bg These predictions are often based on physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, in accordance with frameworks like Lipinski's Rule of Five. researchgate.net

For this compound, in silico models would likely predict good gastrointestinal absorption. Its molecular weight and the number of hydrogen bond donors and acceptors would fall within the acceptable ranges for oral bioavailability. The predicted logP value would suggest a balance between hydrophilicity and lipophilicity, which is crucial for passive diffusion across the intestinal membrane. mdpi.comnih.govresearchgate.net

Illustrative In silico Permeability Predictions

| Parameter | Illustrative Predicted Value | Lipinski's Rule of Five Guideline | Implication for Permeability |

| Molecular Weight | 236.26 g/mol | < 500 | Favorable for absorption |

| LogP | 2.1 | < 5 | Optimal lipophilicity for permeability |

| Hydrogen Bond Donors | 1 | ≤ 5 | Favorable for absorption |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Favorable for absorption |

| Predicted Gastrointestinal Absorption | High | N/A | Good oral bioavailability expected |

Note: The data in this table is illustrative and based on theoretical principles and ADME predictions for similar piperazine-containing compounds, as specific published permeability data for this compound is not available.

Structure Activity Relationship Sar Studies in Pyridylpiperazine Scaffolds

Influence of Substituent Position and Nature on Biological Activity

The biological activity of pyridylpiperazine derivatives is highly dependent on the type and position of chemical groups attached to both the pyridine (B92270) and piperazine (B1678402) rings. These substituents can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with target proteins.

Impact on Urease Inhibitory Potential

Pyridylpiperazine derivatives have been identified as potent inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea. The inhibition of this enzyme is a key strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori.

The substitution pattern on the pyridine ring is a critical determinant of urease inhibitory activity. The presence of an electron-withdrawing group, such as a nitro (NO₂) group, is particularly significant. In the synthesis of 1-(3-nitropyridin-2-yl)piperazine (B1350711), the nitro group at the 3-position makes the carbon at the 2-position a strong electrophilic center, which facilitates the crucial nucleophilic substitution reaction with piperazine nih.gov. This inherent reactivity feature often translates to biological activity.

Studies on related pyridine derivatives have shown that the position and nature of substituents dictate inhibitory potential. For instance, the presence of electron-withdrawing groups on the pyridine ring can enhance urease inhibition nih.gov. While direct SAR studies varying the methyl and nitro group positions on the specific 1-(3-Methyl-5-nitropyridin-2-yl)piperazine core are limited in the reviewed literature, the activity of derivatives synthesized from the 1-(3-nitropyridin-2-yl)piperazine precursor highlights the foundational role of the nitropyridine moiety in achieving potent urease inhibition nih.gov.

The N4-nitrogen of the piperazine ring is a common site for modification to explore SAR and enhance biological activity. A variety of substituents introduced at this position have been shown to significantly modulate the urease inhibitory potential of the pyridylpiperazine scaffold.

In a study of 1-(3-nitropyridin-2-yl)piperazine derivatives, the addition of different N-arylacetamide groups at the N4-position yielded compounds with potent urease inhibitory activity. The parent compound, 1-(3-nitropyridin-2-yl)piperazine, itself showed good activity with an IC₅₀ value of 3.90 ± 1.91 µM, which was significantly more potent than the standard inhibitor, thiourea (IC₅₀ = 23.2 ± 11.0 µM). The introduction of an N-(4-methylphenyl)acetamide moiety resulted in a compound with an IC₅₀ of 2.0 ± 0.73 µM, demonstrating a notable increase in potency. Similarly, substitutions with electron-withdrawing groups on the N-aryl ring, such as chlorine and nitro groups, also produced highly active inhibitors nih.gov. For example, the N-(3-chlorophenyl)acetamide and N-(3-nitrophenyl)acetamide derivatives displayed IC₅₀ values of 2.13 ± 0.82 µM and 2.56 ± 0.55 µM, respectively nih.gov.

These findings indicate that the nature of the substituent on the piperazine nitrogen plays a key role in the interaction with the urease enzyme. Both electron-donating (methyl) and electron-withdrawing (chloro, nitro) groups on the terminal aryl ring can contribute to potent inhibition, suggesting a complex binding mechanism that can be fine-tuned by these modifications.

| Compound | Substituent at Piperazine N4-Position | IC₅₀ (µM) |

|---|---|---|

| Thiourea (Standard) | - | 23.2 ± 11.0 |

| 1-(3-nitropyridin-2-yl)piperazine | -H | 3.90 ± 1.91 |

| Derivative 5a | -COCH₂NH-Phenyl | 3.58 ± 0.84 |

| Derivative 5b | -COCH₂NH-(4-methylphenyl) | 2.0 ± 0.73 |

| Derivative 5c | -COCH₂NH-(3-chlorophenyl) | 2.13 ± 0.82 |

| Derivative 5i | -COCH₂NH-(3-nitrophenyl) | 2.56 ± 0.55 |

Structural Determinants for 5-HT₇R Affinity

Arylpiperazines are recognized as a "privileged scaffold" for ligands targeting aminergic G protein-coupled receptors (GPCRs), including the serotonin 7 receptor (5-HT₇R), which is a target for treating central nervous system disorders mdpi.com. The affinity of these compounds for the 5-HT₇R is governed by a well-defined pharmacophore.

Key structural features for high affinity include:

A Protonatable Nitrogen: The piperazine nitrogen atom, which is basic, becomes protonated at physiological pH. This positively charged nitrogen forms a crucial charge-reinforced hydrogen bond (a salt bridge) with a conserved aspartate residue (Asp³·³²) in the receptor's binding pocket mdpi.com.

An Aromatic Moiety: The pyridyl group serves as the aromatic moiety that engages in π-π stacking or CH–π interactions with aromatic amino acid residues, such as phenylalanine (Phe⁶·⁵¹, Phe⁶·⁵²), within an "aromatic cluster" in the binding site mdpi.com.

Docking studies suggest that for a ligand to bind effectively, it must adopt a conformation that allows the protonated amine and the aromatic ring to engage with their respective interaction points simultaneously mdpi.comnih.gov. The lack of electrostatic interactions with Asp³·³² can lead to a loss of 5-HT₇ receptor affinity.

Stereochemical Considerations and Enantiomeric Effects

Stereochemistry can have a profound impact on the biological activity of chiral compounds, as different enantiomers can exhibit distinct pharmacological and pharmacokinetic profiles researchgate.net. This is because biological targets like enzymes and receptors are themselves chiral, leading to stereoselective interactions.

For arylpiperazine derivatives that possess a chiral center, the spatial arrangement of substituents can significantly influence receptor binding affinity and functional activity. For instance, in docking studies of some chiral arylpiperazines at aminergic GPCRs, the S-enantiomer was found to have better binding scores and a higher number of favorable interactions compared to the R-enantiomer mdpi.com. While specific studies on the enantiomeric effects of this compound were not found in the reviewed literature, the general principle of stereoselectivity is highly relevant to this class of compounds researchgate.net. If a chiral center is introduced, for example through substitution on the piperazine ring or an attached side chain, it would be expected that one enantiomer would display higher affinity or a different functional profile (e.g., agonist vs. antagonist) than the other.

Computational Insights into SAR using QSAR and Docking Methodologies

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are invaluable tools for elucidating the SAR of pyridylpiperazine derivatives.

Molecular Docking for Urease Inhibition: Docking studies have provided detailed insights into how pyridylpiperazine derivatives bind to the active site of urease. For potent inhibitors derived from 1-(3-nitropyridin-2-yl)piperazine, in silico analysis revealed favorable interactions within the enzyme's active site, resulting in strong binding energies. For example, two highly active derivatives showed binding energies of -8.0 and -8.1 kcal/mol, which were significantly lower than that of the standard inhibitor thiourea (-2.8 kcal/mol) nih.gov. The docking models show that the pyridine ring can form π-alkyl interactions with residues like Pro832, while the piperazine ring can also engage in alkyl interactions. Furthermore, various atoms on the N-substituent can form conventional hydrogen bonds with key amino acid residues such as Arg132, Ser834, Arg835, and Asn836, anchoring the inhibitor in the active site nih.gov.

Molecular Docking for 5-HT₇R Affinity: For 5-HT₇R, docking simulations have confirmed the binding mode of arylpiperazine ligands. These models consistently show the protonated piperazine nitrogen forming a salt bridge with Asp³·³², while the aryl ring fits into a hydrophobic pocket and forms π-π stacking interactions with aromatic residues like Phe⁶·⁵² mdpi.com. These computational studies rationalize the observed SAR and provide a structural basis for designing new ligands with improved affinity and selectivity.

QSAR Studies: QSAR models are used to correlate physicochemical properties of a series of compounds with their biological activity. For 5-HT receptor antagonists, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used to build predictive models mdpi.com. These models generate 3D contour maps that highlight regions where steric bulk, electrostatic charge, and hydrophobic or hydrogen-bonding properties should be modified to enhance activity, thereby guiding the rational design of new, more potent molecules mdpi.com.

Future Research Directions and Applications for 1 3 Methyl 5 Nitropyridin 2 Yl Piperazine

The scaffold of 1-(3-methyl-5-nitropyridin-2-yl)piperazine presents a versatile platform for medicinal chemistry and drug discovery. The presence of a nitropyridine ring coupled with a piperazine (B1678402) moiety offers numerous avenues for chemical modification and exploration of biological activities. Future research is poised to build upon the foundational chemistry of this compound to develop novel therapeutic agents, molecular tools, and optimized synthetic methodologies. This article outlines key future research directions centered on this promising chemical entity.

Q & A

Q. Key Reaction Conditions Table

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Activation | HOBt, TBTU, NEt₃ | Carboxylic acid activation | |

| Solvent | DMF or CH₂Cl₂ | Reaction medium | |

| Purification | CH₂Cl₂ → EtOAc → MeOH | Gradient elution |

How can researchers characterize the purity and structural integrity of this compound?

Basic Research Question

Characterization relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns on the pyridine and piperazine rings.

- HPLC : Reverse-phase methods (C18 columns, acetonitrile/water gradients) assess purity (>95% by area under the curve) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ for [M+H]⁺ ions) .

Advanced Tip : For trace impurities, use LC-MS with ion-trap detectors to identify byproducts (e.g., incomplete coupling intermediates) .

How can coupling reaction yields be optimized for derivatives of this compound?

Advanced Research Question

Yield optimization strategies include:

- Catalyst Screening : Replace HOBt/TBTU with newer agents like HATU for higher efficiency.

- Solvent Effects : Test polar aprotic solvents (e.g., acetonitrile) to improve solubility of nitroaromatic intermediates .

- Temperature Control : Reflux conditions (e.g., 80°C in DMF) vs. room temperature to balance reaction rate and side reactions .

Contradiction Note : While DMF enhances reactivity, it complicates purification due to high boiling point. Alternatives like THF may reduce yield but simplify workflow .

How do structural modifications influence biological activity in SAR studies?

Advanced Research Question

Key modifications and their effects:

- Nitro Group Reduction : Reduces electron-withdrawing effects, potentially enhancing receptor binding (e.g., converting nitro to amino groups via catalytic hydrogenation) .

- Piperazine Substitution : Bulky substituents (e.g., 2,3-dichlorophenyl) improve selectivity for serotonin/dopamine receptors but reduce solubility .

- Heterocyclic Additions : Quinoline or benzodioxin groups enhance pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis due to potential nitro compound toxicity .

- Storage : Keep in amber vials at -20°C under inert gas (argon) to prevent degradation .

How can stability and degradation pathways be studied?

Advanced Research Question

- Forced Degradation : Expose to heat (40–60°C), light (UV-Vis), and humidity (75% RH) for 1–4 weeks. Monitor via HPLC for nitro group reduction or piperazine ring oxidation .

- Mass Spectral Fragmentation : Identify degradation products using HRMS/MS (e.g., loss of NO₂ or methyl groups) .

What in vitro assays are suitable for evaluating biological activity?

Advanced Research Question

- Receptor Binding : Radioligand displacement assays (³H-ketanserin for 5-HT₂A, ³H-spiperone for D₂) .

- Functional Assays : cAMP inhibition (GPCR-coupled) or calcium flux (FLIPR) for real-time activity .

- Cytotoxicity : MTT assays in HEK293 or HepG2 cells to rule offfarget effects .

Methodology Example : For 5-HT₂A antagonism, pre-incubate cells with the compound, then measure IP₁ accumulation via ELISA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.